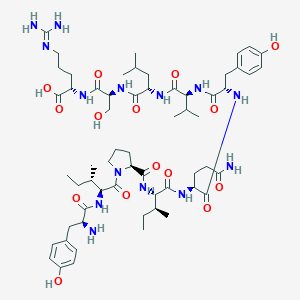
2-Amino-3-pyridinecarboxaldéhyde
Vue d'ensemble
Description
2-Amino-3-pyridinecarboxaldehyde is a heterocyclic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the aldehyde group at the third carbon of the pyridine ring. This compound is known for its yellow to light brown crystalline appearance and is slightly soluble in chloroform and methanol .
Applications De Recherche Scientifique
2-Amino-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Amino-3-pyridinecarboxaldehyde, also known as 2-Aminonicotinaldehyde, is a versatile compound used in various chemical reactions . It is commonly employed as a starting material for a wide variety of N-heterocyclic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used as a reagent to synthesize hydrazones . In a specific example, it was used in the solvothermal reaction of 4,4’,4’'-tricarboxytriphenylamine and cadmium nitrate to construct a novel aldehyde- and amino-functionalized luminescent metal-organic framework .
Biochemical Pathways
It is known to be involved in the synthesis of various n-heterocyclic compounds .
Result of Action
The result of the action of 2-Amino-3-pyridinecarboxaldehyde largely depends on the specific chemical reactions it is involved in. For instance, it can be used to synthesize hydrazones, which possess antituburcular properties .
Action Environment
The action of 2-Amino-3-pyridinecarboxaldehyde can be influenced by various environmental factors. For instance, it is sensitive to air . Therefore, its storage and handling require specific conditions to maintain its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Amino-3-pyridinecarboxaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with formylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or chloroform and is carried out at room temperature to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the production of 2-Amino-3-pyridinecarboxaldehyde often involves large-scale reactions using similar formylating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-3-pyridinecarboxylic acid.
Reduction: 2-Amino-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-methylnicotinaldehyde
- 3-Amino-2-pyridinecarbaldehyde
- 2-Aminobenzaldehyde
- 2-Pyridinecarboxaldehyde
Comparison: 2-Amino-3-pyridinecarboxaldehyde is unique due to its specific positioning of the amino and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties compared to its analogs. For example, 2-Amino-5-methylnicotinaldehyde has a methyl group that alters its reactivity and solubility, while 2-Aminobenzaldehyde lacks the heterocyclic nitrogen, affecting its overall chemical behavior .
Propriétés
IUPAC Name |
2-aminopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFJCRMSDRXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226184 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7521-41-7 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007521417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxaldehyde, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)




